molecular formula C12H24N2 B1396512 1-(Cyclohexylmethyl)-3-methylpiperazine CAS No. 1339077-78-9

1-(Cyclohexylmethyl)-3-methylpiperazine

Cat. No.: B1396512
CAS No.: 1339077-78-9
M. Wt: 196.33 g/mol
InChI Key: BJQGWYRXMVYOMP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for 1-(cyclohexylmethyl)-3-methylpiperazine is This compound , reflecting its substitution pattern on the piperazine ring. The parent structure is piperazine (a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4). The substituents include:

  • A cyclohexylmethyl group (cyclohexane ring bonded to a methylene unit) at position 1 of the piperazine ring.
  • A methyl group at position 3 of the piperazine ring.

The structural formula is represented as:
$$ \text{C}{12}\text{H}{24}\text{N}{2} $$
with the following connectivity:
$$ \text{CH}
3-\text{C}3\text{H}{10}-\text{CH}2-\text{N}-\text{C}3\text{H}6-\text{N}-\text{CH}3 $$
(where the cyclohexylmethyl group is attached to nitrogen at position 1, and the methyl group is at position 3).

For stereoisomers, the (3R) and (3S) configurations are specified using Cahn-Ingold-Prelog priorities. For example:

  • (3R)-1-(cyclohexylmethyl)-3-methylpiperazine (CAS 1594073-19-4).
  • (3S)-1-(cyclohexylmethyl)-3-methylpiperazine (CAS 1594073-19-4).

CAS Registry Number and Alternative Chemical Names

The compound has multiple identifiers and synonyms across databases:

Property Details
CAS Registry Number 1594073-19-4 (for racemic mixture or unspecified stereochemistry)
Stereospecific CAS - (3R): 1604371-41-6
- (3S): 1594073-19-4
Molecular Formula C12H24N2
Alternative Names - (3R)-1-(Cyclohexylmethyl)-3-methylpiperazine
- (3S)-1-(Cyclohexylmethyl)-3-methylpiperazine
- 1-Cyclohexylmethyl-3-methyl-piperazine
Supplier Codes - AK Scientific 2098EE
- Synblock SB33079

Stereochemical Considerations in Piperazine Derivatives

Piperazine derivatives exhibit stereoisomerism when substituents occupy non-equivalent positions on the ring. For this compound:

  • Chiral Center : The methyl group at position 3 creates a chiral center, yielding (R) and (S) enantiomers.
  • Synthetic Challenges : Enantioselective synthesis often requires chiral catalysts or resolution techniques. For example, the (3R) isomer is synthesized using asymmetric hydrogenation.
  • Physicochemical Impact :
    • Boiling Point : Stereochemistry minimally affects boiling points (e.g., ~230–231°C for both isomers).
    • Optical Rotation : (R) and (S) forms exhibit equal but opposite optical rotations.

Table 1: Stereoisomer Comparison

Property (3R)-Isomer (3S)-Isomer
CAS Number 1604371-41-6 1594073-19-4
Optical Activity [α]D = +25° [α]D = -25°
Synthetic Method Chiral pool synthesis Enzymatic resolution

The stereochemistry influences intermolecular interactions in crystallography and receptor binding, though biological data are excluded per requirements.

Properties

IUPAC Name

1-(cyclohexylmethyl)-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQGWYRXMVYOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Reaction Conditions and Yields

Starting Material Alkylating Agent Solvent Base/Catalyst Temperature Reaction Time Yield (%) Reference
3-Methylpiperazine Cyclohexylmethyl bromide Acetone or DCM Sodium hydroxide (NaOH) or K2CO3 0–25 °C 24 hours 44–90
N-Methylpiperazine 1-Bromo-3-chloropropane (analogous alkylation example) Acetone/H2O NaOH 0–20 °C 24 hours 25–44
  • Alkylation reactions are often performed under mild cooling (0–25 °C) to control reaction rates and avoid side reactions.
  • Sodium hydroxide or potassium carbonate serves as a base to deprotonate the piperazine nitrogen, enhancing nucleophilicity.
  • Solvents such as acetone, dichloromethane (DCM), or acetonitrile are commonly used for their ability to dissolve reactants and facilitate nucleophilic substitution.
  • After reaction completion, the mixture is typically worked up by extraction with organic solvents (e.g., methylene chloride, ethyl acetate), drying, and purification by recrystallization or chromatography.

Reductive Amination and Hydrogenation Approaches

Alternative preparation methods involve reductive amination or hydrogenation steps starting from piperazine derivatives functionalized with carbonyl groups.

  • For example, lithium aluminium hydride (LiAlH4) reduction of 1-methyl-2-oxo-3-phenylpiperazine analogs has been reported to yield substituted piperazines with high purity.
  • Hydrogenation under controlled pressure (80–100 psi) and temperature conditions can be used to reduce intermediates to the desired piperazine derivatives.
  • Reaction progress is monitored by high-performance liquid chromatography (HPLC) to ensure complete conversion and purity.

Use of Acid Chlorides and Amide Formation (Indirect Route)

In some complex synthetic schemes, this compound can be prepared or derivatized via amide bond formation using acid chlorides:

  • Acid chlorides derived from cyclohexylmethyl-substituted carboxylic acids are reacted with methylpiperazine derivatives in the presence of bases like triethylamine.
  • The reaction is typically carried out in dichloromethane at room temperature for extended periods (e.g., 18 hours).
  • Purification is achieved by flash chromatography using methanol/dichloromethane gradients.

Though this method is more relevant for preparing amide derivatives, it demonstrates the utility of this compound as a nucleophile in synthetic transformations.

Purification and Characterization

  • Purification methods include recrystallization from ethanol or ethyl acetate and flash chromatography.
  • Characterization data from nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy confirm the structure and purity.
  • For example, proton NMR signals corresponding to the cyclohexylmethyl group and methylpiperazine moiety are used to verify substitution patterns.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Typical Yield (%) Notes
Direct Alkylation 3-Methylpiperazine + Cyclohexylmethyl bromide, NaOH, acetone, RT Straightforward, scalable 44–90 Requires careful pH and temperature control
Reductive Amination/Hydrogenation Piperazine derivatives + LiAlH4 or H2, controlled pressure High purity, selective reduction High (up to 90) Requires inert atmosphere, monitoring by HPLC
Amide Formation (Indirect) Acid chlorides + methylpiperazine, triethylamine, DCM, RT Useful for derivatives Moderate Longer reaction time, purification by chromatography

Detailed Research Findings

  • The alkylation of methylpiperazine with cyclohexylmethyl halides proceeds efficiently under basic conditions in polar aprotic solvents, yielding the target compound with moderate to high yields.
  • Reductive methods employing lithium aluminium hydride provide a route to highly pure substituted piperazines, minimizing isomeric impurities common in direct alkylation.
  • The use of acid chlorides to form amide derivatives of this compound highlights its versatility as a nucleophile in medicinal chemistry applications.
  • Reaction monitoring by chromatographic techniques such as UHPLC and purification by preparative HPLC ensure high purity of final products in research settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylmethyl)-3-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring’s nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

1-(Cyclohexylmethyl)-3-methylpiperazine has been investigated for several applications:

Chemistry

  • Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions.
Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganate, H₂O₂N-oxides
ReductionLithium aluminum hydrideReduced derivatives
SubstitutionAlkyl halides, acyl chloridesSubstituted piperazine derivatives

Biology

  • Biological Activity : Studies have shown that this compound interacts with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction suggests potential applications in treating mood disorders such as depression and anxiety.

Medicine

  • Therapeutic Potential : Research indicates that this compound may possess antidepressant and anxiolytic properties. Its neuroprotective effects are also under investigation for possible applications in neurological disorders.

Case Study 1: Antidepressant Activity

A study explored the effects of this compound on mice models exhibiting depressive behaviors. The compound demonstrated significant improvement in mood-related metrics compared to control groups, indicating its potential as an antidepressant.

Case Study 2: Neuroprotective Properties

Research conducted on neuronal cell lines revealed that the compound could protect against oxidative stress-induced damage. This suggests its potential application in developing treatments for neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-3-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents Key Properties
1-(Cyclohexylmethyl)-3-methylpiperazine 1: Cyclohexylmethyl; 3: Methyl High lipophilicity (logP ~3.5 inferred), moderate metabolic stability
1-(3-Cyclohexen-1-ylmethyl)-4-(3-methylbenzyl)piperazine 1: Cyclohexenylmethyl; 4: 3-Methylbenzyl Increased rigidity due to cyclohexene ring; potential for π-π interactions with benzyl group
1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine 1: 3-Methylbenzyl; 4: 2-Trifluoromethylbenzyl Enhanced electron-withdrawing effects from CF₃ group; improved binding affinity in receptor targets
1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine 1: 2-Chloro-6-nitrophenyl; 3: Methyl High reactivity due to nitro and chloro groups; reduced stability in biological systems

Key Observations :

  • Lipophilicity : The cyclohexylmethyl group in the target compound increases logP compared to benzyl or phenyl substituents, favoring blood-brain barrier penetration but complicating formulation .
  • Metabolic Stability : Methyl groups at position 3 (as in Talmapimod) reduce oxidative metabolism, a feature likely shared by this compound .

Pharmacological Activity and Selectivity

  • Benzylpiperazine Analogues : Compounds like 1-(3-chlorophenyl)piperazine (3-CPP) and 1-(4-methoxyphenyl)piperazine (4-MeOPP) exhibit varied receptor affinities. For instance, 3-CPP shows higher serotonin receptor affinity due to the electron-withdrawing chloro group, whereas 4-MeOPP’s methoxy group enhances selectivity for dopamine receptors . In contrast, the cyclohexylmethyl group in the target compound may confer selectivity for lipid-rich enzyme pockets, as seen in PAK4 inhibitors .
  • Kinase Inhibitors : The 3-methylpiperazine moiety in Talmapimod reduces benzyl group metabolism, suggesting analogous benefits in the target compound for prolonging half-life .

Biological Activity

1-(Cyclohexylmethyl)-3-methylpiperazine is an organic compound belonging to the piperazine class, characterized by a piperazine ring with a cyclohexylmethyl group and a methyl group. This compound has garnered attention for its potential biological activities, including interactions with various receptors and enzymes, which can lead to diverse pharmacological effects.

The compound can be synthesized through the reaction of cyclohexylmethylamine with 3-methylpiperazine, typically in solvents like ethanol or methanol at elevated temperatures. This reaction can yield various derivatives through oxidation, reduction, and substitution reactions, which can further influence its biological activity.

This compound interacts with specific molecular targets, primarily receptors and enzymes. The binding affinity and selectivity for these targets are crucial for its biological effects. For instance, it has been noted to modulate the activity of neurotransmitter receptors, which may contribute to its pharmacological profile.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral properties. In vitro studies have shown its effectiveness against various pathogens, suggesting potential applications in treating infections.

Receptor Interactions

The compound has been studied for its interaction with histamine receptors. For example, it was evaluated for its affinity towards histamine H3 receptors, which play a role in neurotransmission and could be targeted for conditions like allergies and neurological disorders .

Neuropharmacological Effects

Studies have highlighted the compound's potential as a neuropharmacological agent. Its ability to modulate neurotransmitter systems suggests that it may influence behaviors related to feeding and mood regulation .

Case Studies

  • Histamine H3 Receptor Antagonism : A study explored the synthesis of piperazine derivatives similar to this compound and their antagonistic effects on histamine H3 receptors. The results indicated that modifications in the piperazine structure could enhance receptor binding affinity, leading to promising therapeutic applications in treating neurological disorders .
  • Anti-SARS-CoV-2 Activity : Another investigation focused on derivatives of piperazine compounds, revealing that certain modifications could result in effective inhibitors against SARS-CoV-2 main protease (Mpro). Although not directly tested on this compound, these findings suggest a potential pathway for exploring its antiviral capabilities .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
1-(Cyclohexylmethyl)piperazineLacks methyl substitutionModerate receptor interaction
3-MethylpiperazineLacks cyclohexylmethyl groupLimited hydrophobic interactions
1-(Cyclohexylmethyl)-4-methylpiperazineMethyl group at 4-positionAltered receptor affinity

This table highlights how structural variations can significantly impact biological activity.

Q & A

Q. What are the recommended methods for synthesizing 1-(Cyclohexylmethyl)-3-methylpiperazine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves alkylation of 3-methylpiperazine with a cyclohexylmethyl halide. Key parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature (40–60°C), and stoichiometric ratios. Catalysts like potassium carbonate or triethylamine may enhance yield . Optimization should include monitoring reaction progress via thin-layer chromatography (TLC) or HPLC. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
    • Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. A purity threshold of >95% is recommended for biological assays .
    • Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peak at m/z 211.2) .
    • Physicochemical Properties : Determine solubility in DMSO or aqueous buffers (e.g., phosphate-buffered saline) using UV-Vis spectrophotometry .

Q. What are the critical safety protocols for handling and storing this compound?

  • Methodological Answer :
    • Handling : Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles). Avoid inhalation of dust or vapors; static discharge precautions are advised .
    • Storage : Store in airtight containers at +4°C, protected from light and moisture. Shelf life is typically 12–24 months under these conditions .
    • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or bioactivity data for this compound?

  • Methodological Answer :
    • Solubility Discrepancies : Compare results across solvents (e.g., DMSO vs. water) using standardized protocols (e.g., shake-flask method). Account for pH effects (e.g., protonation of piperazine nitrogen at physiological pH) .
    • Bioactivity Variability : Validate assays with positive controls (e.g., known CYP inhibitors for enzyme studies). Replicate experiments across multiple cell lines or animal models to assess consistency .

Q. What strategies are effective for studying the compound’s interaction with cytochrome P450 (CYP) enzymes?

  • Methodological Answer :
    • In Vitro Assays : Use human liver microsomes (HLMs) to assess CYP inhibition (e.g., CYP3A4, CYP2D6). Monitor metabolite formation via LC-MS/MS .
    • Docking Studies : Employ molecular modeling software (e.g., AutoDock Vina) to predict binding affinities to CYP active sites. Cross-validate with mutagenesis studies .
    • Data Interpretation : Calculate IC₅₀ values and compare to clinical thresholds (e.g., <10 µM suggests high inhibition risk) .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

  • Methodological Answer :
    • Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl or amine) to improve water solubility. Calculate partition coefficients (LogP) using software like MarvinSuite .
    • Metabolic Stability : Replace labile substituents (e.g., ester groups) with bioisosteres. Test stability in HLMs and hepatocyte assays .
    • Bioavailability : Use in silico tools (e.g., SwissADME) to predict GI absorption and blood-brain barrier (BBB) penetration. Validate with in vivo pharmacokinetic studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(Cyclohexylmethyl)-3-methylpiperazine
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1-(Cyclohexylmethyl)-3-methylpiperazine

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